![molecular formula C12H13NO4 B1408997 Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1038478-74-8](/img/structure/B1408997.png)
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
The compound “Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a derivative of benzoxazine . It’s important to note that the specific compound you’re asking about might not have extensive research available, but related compounds such as “Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” include a molecular weight of 235.24, a predicted boiling point of 466.0±45.0 °C, a predicted density of 1.242±0.06 g/cm3, and a predicted pKa of -1.09±0.20 .Scientific Research Applications
Perovskite Solar Cells
This compound has been identified as a potential competitor for high-efficiency perovskite solar cells. The related molecule MTTHPC, with similar structural features, has shown promise in enhancing the conversion efficiency of solar cells to 24.84% , which is significant for the advancement of solar energy technology .
Organic Synthesis
In organic chemistry, this compound serves as a key intermediate in the synthesis of various organic molecules. For example, it has been used in the synthesis of 3-methyl-4-hydroxy-2-butenolide, a process that can be conducted in water and involves triflic acid mediated N-benzyl lactam N-deprotection .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the biological activities of indole derivatives , it can be inferred that this compound may have potential therapeutic effects in various disease conditions.
properties
IUPAC Name |
ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-9-10(6-8)17-7-11(14)13(9)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLOKMYOGYETHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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